4-Iodo-3-methylisoxazole-5-carboxylic acid
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Overview
Description
4-Iodo-3-methylisoxazole-5-carboxylic acid is a synthetic compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylisoxazole-5-carboxylic acid typically involves the iodination of 3-methylisoxazole-5-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methylisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted isoxazoles with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Complex heterocyclic compounds formed through cycloaddition reactions .
Scientific Research Applications
4-Iodo-3-methylisoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Iodo-3-methylisoxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites and modulate biological activities .
Comparison with Similar Compounds
3-Methylisoxazole-5-carboxylic acid: Lacks the iodine atom at the 4-position, resulting in different chemical properties and reactivity.
4-Iodo-5-methylisoxazole-3-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C5H4INO3 |
---|---|
Molecular Weight |
252.99 g/mol |
IUPAC Name |
4-iodo-3-methyl-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4INO3/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9) |
InChI Key |
COJDAYBKEXICHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1I)C(=O)O |
Origin of Product |
United States |
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